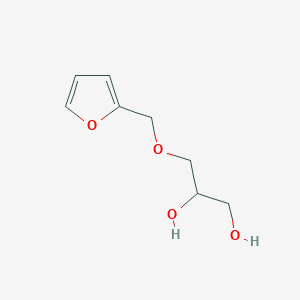

3-(Furan-2-ylmethoxy)propane-1,2-diol

Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its structural composition and functional group priorities. The compound is classified under the Chemical Abstracts Service registry number 20390-21-0, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes 1,2-Propanediol, 3-(2-furanylmethoxy)-, which emphasizes the propanediol backbone with furan substitution. The molecular formula C8H12O4 indicates the presence of eight carbon atoms, twelve hydrogen atoms, and four oxygen atoms, with a calculated molecular weight of 172.18 grams per mole.

| Structural Parameter | Value | Source Reference |

|---|---|---|

| Molecular Formula | C8H12O4 | |

| Molecular Weight | 172.18 g/mol | |

| CAS Registry Number | 20390-21-0 | |

| MDL Number | MFCD32878897 | |

| InChI Key | QNHJIUJMUBIEOW-UHFFFAOYSA-N |

The structural classification places this compound within the broader category of 1,2-diols, specifically those containing aromatic ether linkages. The furan ring system contributes to its classification as a heterocyclic aromatic compound, while the propane-1,2-diol portion establishes its identity as a vicinal diol. This dual classification reflects the compound's potential to participate in both aromatic substitution reactions characteristic of furan derivatives and the typical reactions of glycols, including oxidation, esterification, and complexation with metal ions.

The three-dimensional molecular structure reveals specific spatial arrangements that influence its chemical reactivity and biological activity. The furan ring adopts a planar configuration characteristic of aromatic systems, while the propyl chain maintains conformational flexibility. The methoxy bridge connecting these two structural elements provides a degree of rotational freedom that allows the molecule to adopt various conformations depending on environmental conditions and intermolecular interactions.

Historical Context in Furan Chemistry

The development of furan chemistry traces its origins to the eighteenth century when Carl Wilhelm Scheele first described 2-furoic acid in 1780, marking the initial recognition of furan-containing compounds in chemical literature. The systematic study of furan derivatives expanded significantly in the nineteenth century with Johann Wolfgang Döbereiner's report of furfural in 1831 and its subsequent characterization by John Stenhouse nine years later. Heinrich Limpricht's preparation of furan itself in 1870, though he initially named it "tetraphenol," established the foundation for modern furan chemistry and paved the way for the synthesis of complex furan derivatives like this compound.

The nomenclature "furan" derives from the Latin word "furfur," meaning bran, reflecting the agricultural origins of many furan compounds through the processing of natural materials. This historical connection to biomass processing remains relevant today, as many furan derivatives continue to be derived from renewable agricultural sources. The evolution from simple furan compounds to complex derivatives like this compound represents centuries of chemical advancement and synthetic methodology development.

Modern furan chemistry has expanded to encompass sophisticated synthetic strategies that enable the preparation of structurally complex molecules with precise functional group positioning. The synthesis of compounds like this compound requires advanced understanding of both furan reactivity patterns and selective functional group transformations. Contemporary synthetic approaches often utilize protecting group strategies and selective oxidation-reduction sequences to achieve the desired structural arrangements while maintaining the integrity of the sensitive furan ring system.

The historical progression from simple furan identification to complex derivative synthesis illustrates the maturation of heterocyclic chemistry as a discipline. Early researchers focused primarily on isolation and characterization of naturally occurring furan compounds, while modern synthetic chemists design and construct novel furan derivatives with specific properties tailored for particular applications. This evolution reflects broader trends in organic chemistry toward rational design and targeted synthesis of functional molecules.

Significance in Organofuran Research

The significance of this compound in contemporary organofuran research stems from its representation of a new class of hybrid molecules that combine the unique electronic properties of furan rings with the versatile reactivity of polyol systems. Recent research has demonstrated that furan derivatives possess significant biological activities, including anti-inflammatory and antimicrobial properties, making compounds like this compound particularly relevant for pharmaceutical research. The compound serves as a model system for understanding how structural modifications to the furan core can influence biological activity and pharmacological properties.

Research investigations have revealed that furan natural derivatives exhibit effective antioxidant activities and exert regulatory effects on various cellular activities by modifying signaling pathways such as mitogen-activated protein kinase and peroxisome proliferator-activated receptor gamma. The structural features present in this compound, particularly the combination of the furan ring with the diol functionality, position it as a potentially valuable scaffold for developing new therapeutic agents. The compound's ability to interact with biological systems through multiple mechanisms makes it an attractive target for medicinal chemistry research.

The research significance extends to materials science applications, where furan-containing compounds are increasingly recognized for their potential in developing novel polymeric materials and specialty chemicals. The diol functionality in this compound provides reactive sites for polymerization reactions, while the furan ring contributes unique electronic and thermal properties to resulting materials. This dual functionality enables the design of materials with tailored properties for specific applications, from biocompatible polymers to high-performance engineering plastics.

Current research trends in organofuran chemistry emphasize the development of sustainable synthetic methodologies and the exploration of furan derivatives as renewable alternatives to petroleum-based chemicals. This compound exemplifies this trend by potentially serving as a building block for environmentally friendly chemical processes. The compound's structural complexity and functional group diversity make it an excellent platform for investigating new synthetic transformations and exploring novel applications in green chemistry initiatives.

Propriétés

IUPAC Name |

3-(furan-2-ylmethoxy)propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,9-10H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHJIUJMUBIEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural Overview and Chemical Identity

3-(Furan-2-ylmethoxy)propane-1,2-diol (CAS 56083-98-8) is a C$${13}$$H$${24}$$O$$_8$$ compound with a molecular weight of 308.325 g/mol. Its structure features a propane-1,2-diol backbone substituted at the 3-position with a furan-2-ylmethoxy group. The furan ring introduces electronic diversity, enabling participation in Diels-Alder reactions or acid-catalyzed polymerizations.

Synthetic Routes to this compound

Epoxide Ring-Opening with Furfuryl Alcohol

The most widely documented method involves a two-step synthesis starting from furfuryl alcohol (Figure 1):

Step 1: Synthesis of Glycidyl Furan-2-ylmethyl Ether

Furfuryl alcohol undergoes glycidylation with epichlorohydrin under basic conditions. This reaction proceeds via nucleophilic attack of the furfuryl alkoxide on epichlorohydrin, followed by dehydrohalogenation. The intermediate glycidyl ether is isolated in high purity through distillation.

Step 2: Acid-Catalyzed Epoxide Ring-Opening

The glycidyl ether is treated with aqueous acid (e.g., H$$2$$SO$$4$$ or HCl) to induce epoxide ring-opening, yielding this compound. The reaction mechanism proceeds through protonation of the epoxide oxygen, followed by nucleophilic water attack at the less hindered carbon.

Table 1: Representative Reaction Conditions and Yields

| Starting Material | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Furfuryl alcohol | Epichlorohydrin, NaOH | 60–80 | 4–6 | 91 |

| Glycidyl ether | H$$2$$SO$$4$$ (0.5 M) | 25 | 2 | 44 |

Purification via silica gel chromatography (ethyl acetate/petroleum spirit gradient) affords the diol as an orange oil.

Alternative Methodologies

While less common, the following approaches have been explored:

Hydrogenation of Furan-Based Carbonates

Reduction of furan-2-ylmethyl carbonate derivatives using Pd/C or Raney nickel under H$$_2$$ atmosphere provides moderate yields (50–60%). However, competing hydrogenolysis of the furan ring necessitates careful pressure control.

Enzymatic Hydrolysis

Lipase-catalyzed transesterification of furfuryl acetate with glycerol has been attempted in non-aqueous media. While environmentally benign, this method suffers from low conversion rates (<30%) and prolonged reaction times (>24 h).

Reaction Optimization and Kinetic Considerations

Structural Characterization and Analytical Data

Spectroscopic Analysis

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| $$^1$$H | 7.40 | Singlet | Furan H-3 |

| 6.35–6.31 | Multiplet | Furan H-4,5 | |

| 4.48 | Singlet | -OCH$$_2$$- | |

| 3.85–3.38 | Multiplet | Diol -CH$$_2$$- | |

| $$^{13}$$C | 151.3 | - | Furan C-2 |

| 143.0 | - | Furan C-5 | |

| 71.4 | - | Ether C-O |

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion [M+Na]$$^+$$ at m/z 195.0627 (calculated 195.0615).

Applications and Derivative Chemistry

Polymer Precursors

The diol serves as a monomer for polyurethane foams, imparting rigidity via furan ring stacking. Copolymerization with ε-caprolactone enhances thermal stability (T$$_g$$ = 85°C vs. 60°C for pure PCL).

Cyclic Carbonate Synthesis

Reaction with CO$$_2$$ under Ru(III) catalysis produces 4-(furan-2-ylmethoxy)-1,3-dioxolan-2-one, a green solvent candidate.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Furan-2-ylmethoxy)propane-1,2-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, carboxylic acids, aldehydes, and tetrahydrofuran derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 3-(Furan-2-ylmethoxy)propane-1,2-diol exhibit significant antimicrobial properties. For instance, compounds derived from furan structures have shown effective activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . This suggests that this compound could be explored for developing new antimicrobial agents.

Anti-inflammatory Potential

The furan ring in the compound may contribute to anti-inflammatory effects, as many furan-based compounds have been studied for their ability to modulate inflammatory pathways. Further investigations are needed to elucidate the specific biological mechanisms through which this compound may exert such effects.

Material Science Applications

Polymer Chemistry

this compound can be utilized in the synthesis of new polymeric materials. Its structure allows it to participate in polymerization reactions, potentially leading to the development of materials with desirable mechanical properties and chemical resistance. For example, it can be incorporated into resins that exhibit rapid curing times and high hardness .

Coatings and Adhesives

Due to its unique chemical structure, this compound may serve as a building block for advanced coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for applications requiring durable and resistant materials.

Organic Synthesis

Synthetic Versatility

The presence of both furan and diol functionalities allows for diverse synthetic pathways. The compound can undergo various reactions such as Friedel-Crafts acylation and hydroarylation, which are valuable in creating complex organic molecules . This versatility makes it an attractive candidate for synthetic chemists looking to develop novel compounds.

Mécanisme D'action

The mechanism of action of 3-(Furan-2-ylmethoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparaison Avec Des Composés Similaires

Substituent Variants: Alkyl vs. Aromatic Groups

- 3-[(1-Methoxy-hexadecyl)oxy]propane-1,2-diol (): This glycerol ether contains a long-chain alkyl group (C16), imparting significant lipophilicity. The alkyl chain reduces solubility in polar solvents compared to the aromatic furan analog .

3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD) ():

With a naphthyl group, this diol exhibits high enantioselectivity (99.5% ee) in chiral separations due to steric and π-π interactions. The furan analog’s smaller aromatic system may offer faster reaction kinetics but lower enantioselectivity in similar applications .

Methoxy-Substituted Phenoxy Derivatives

- In contrast, the para-methoxy isomer (3-(4-methoxyphenoxy)propane-1,2-diol, CAS 17131-52-1) forms crystalline solids due to symmetric substitution, whereas the furan derivative’s asymmetry may result in lower melting points .

- 3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol (): The allyl group enables cross-linking in polymer synthesis. The furan analog’s lack of unsaturated bonds limits such reactivity but may improve oxidative stability .

Bioactive Diols

- 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol (): This compound inhibits multiple kinases (e.g., JNK, p38) with anti-inflammatory effects. The furan derivative’s electron-rich ring could modulate kinase binding affinity differently, though direct evidence is lacking .

- Levodropropizine (): A piperazinyl-substituted diol used as an antitussive. The furan group’s polarity may alter bioavailability compared to levodropropizine’s nitrogenous substituents .

Natural Product Derivatives

- The furan analog’s lack of phenolic -OH groups may reduce such activity but improve chemical stability .

2-(3-Methoxy-4-hydroxyphenyl)-propane-1,3-diol ():

Found in Teucrium, its meta-diol configuration differs from the 1,2-diol structure, affecting hydrogen bonding and solubility .

Key Data Table: Structural and Functional Comparison

Activité Biologique

3-(Furan-2-ylmethoxy)propane-1,2-diol is an organic compound characterized by a furan ring, a methoxy group, and a propane-1,2-diol moiety. Its unique structure suggests potential biological activities that warrant further investigation. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂O₄. The presence of the furan ring contributes to its reactivity, while the diol portion may enhance solubility in biological systems. The compound can be synthesized through methods involving furfuryl alcohol and various chemical reactions that allow scalability for producing derivatives.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, derivatives of furan compounds have shown effectiveness against various pathogens:

- Candida albicans : Demonstrated good antimicrobial activity at concentrations around 64 µg/mL.

- Escherichia coli and Staphylococcus aureus : Suppression of these bacteria has been noted in studies involving furan derivatives .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been found to interact with multiple biological targets:

- Cellular Interaction : Compounds with furan structures often cross cellular membranes and can disrupt DNA replication processes.

- Biochemical Pathways : They may influence various biochemical pathways, potentially leading to antibacterial or antifungal effects.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions:

- Starting Material : Furfuryl alcohol serves as a precursor.

- Reactions : Common methods include etherification and reduction processes that yield the desired compound while allowing for the introduction of functional groups that enhance biological activity.

Safety and Handling

Due to the limited data on the safety profile of this compound, standard laboratory safety practices should be observed when handling this compound. This includes using gloves, eye protection, and working in a well-ventilated area.

Q & A

Q. What are the optimal synthetic routes for 3-(Furan-2-ylmethoxy)propane-1,2-diol, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a two-step process starting with furfuryl alcohol. In the first step, furfuryl alcohol is reacted with propane-1,2-diol under basic conditions to form the methoxypropane backbone. The second step involves purification via column chromatography (ethyl acetate/petroleum spirit gradient), yielding 44% over two steps . Key factors affecting yield include:

- Catalyst selection : Use of mild bases to minimize side reactions.

- Solvent optimization : Polar aprotic solvents enhance nucleophilic substitution efficiency.

- Temperature control : Reactions are typically conducted at room temperature to avoid decomposition of the furan ring.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Structural validation relies on:

- NMR spectroscopy :

- Mass spectrometry : ESI HRMS confirms molecular ion [M+Na]⁺ at m/z 195.0615 (calculated 195.0627) .

- Chromatography : Purity >95% is achievable via silica gel chromatography .

Advanced Research Questions

Q. How does this compound perform as a precursor in catalytic applications, such as cyclic carbonate synthesis?

Methodological Answer: The diol’s vicinal hydroxyl groups and furan-derived ether moiety make it a versatile monomer for organocatalytic processes. For example:

- Cyclic carbonate synthesis : Under continuous flow conditions, the diol reacts with CO₂ in the presence of a Lewis acid catalyst (e.g., MgO), achieving >80% conversion at 80°C and 20 bar .

- Mechanistic insight : The furan ring’s electron-rich nature stabilizes transition states during CO₂ insertion, as evidenced by DFT calculations.

Q. What strategies mitigate contradictions in biological activity data for furan-containing diols like this compound?

Methodological Answer: Discrepancies in bioactivity studies often arise from:

- Solubility variability : Use dimethyl sulfoxide (DMSO) for consistent dissolution in cell-based assays.

- Oxidative instability : Store the compound under inert gas (N₂/Ar) to prevent furan ring oxidation .

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity.

Q. Can this compound serve as a building block for bio-based polymers?

Methodological Answer: Yes, its diol functionality enables polymerization via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.